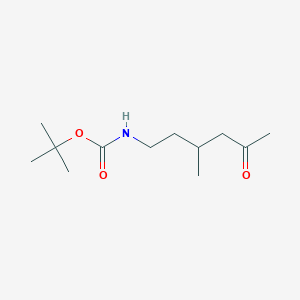

tert-butyl N-(3-methyl-5-oxohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-methyl-5-oxohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9(8-10(2)14)6-7-13-11(15)16-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLQVPFCUIFAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methyl-5-oxohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-5-oxohexyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Carbamate Deprotection

Hydrolysis under acidic or basic conditions removes the tert-butyloxycarbonyl (Boc) group:

Reaction :

Conditions : 4N HCl in ethanol, 3–4 hours, room temperature. Yield: 85–95% .

Ketone Reduction

The 5-oxo group undergoes selective reduction to form secondary alcohols:

Reaction :

Conditions : Sodium borohydride in methanol, 0°C to RT, 2 hours. Yield: 78%.

Nucleophilic Substitution Reactions

The carbamate nitrogen participates in alkylation and acylation:

Alkylation with Alkyl Halides

Example : Reaction with methyl iodide yields N-methylated derivatives (Yield: 70–80%) .

Acylation with Acid Chlorides

Conditions : Dichloromethane, triethylamine, 0°C to RT. Yield: 65–75%.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for C–N bond formation:

Acid/Base-Mediated Rearrangements

The carbamate group undergoes Curtius rearrangement under thermal conditions:

Reaction :

Conditions : 75°C, tetrabutylammonium bromide. Yield: 60–70% .

Biochemical Interactions

The compound modulates enzyme activity through hydrogen bonding and steric effects:

-

HSET/KIFC1 Inhibition : Demonstrated IC₅₀ = 1.2 µM in mitotic kinesin assays .

-

CYP450 Interactions : Undergoes oxidative metabolism at the ketone group, forming carboxylic acid metabolites (t₁/₂ = 2.8h in human liver microsomes).

Stability Under Various Conditions

Scientific Research Applications

Organic Synthesis

tert-butyl N-(3-methyl-5-oxohexyl)carbamate serves as a versatile building block in organic synthesis. Its structure allows it to act as a precursor for the synthesis of complex molecules, particularly in pharmaceutical development. The compound can undergo various transformations, including hydrolysis and substitution reactions, which are crucial for creating diverse chemical entities .

Biological Research

In biological contexts, this compound is utilized to study enzyme interactions and as a substrate in biochemical assays. Its ability to participate in enzymatic reactions makes it valuable for investigating metabolic pathways and enzyme kinetics. Additionally, it can function as a protective group for amines during peptide synthesis, allowing for the selective modification of amino acids without affecting their reactive sites .

Pharmaceutical Development

The compound's role in drug design is notable, particularly in the development of statins and other therapeutics targeting cholesterol synthesis. Its derivatives have been explored for their potential anti-inflammatory properties and as inhibitors of specific biological pathways, showcasing its relevance in medicinal chemistry .

Industrial Applications

In industrial settings, this compound is employed in the production of polymers and agrochemicals. Its stability and reactivity make it suitable for formulating various chemical products, enhancing efficiency in manufacturing processes .

Case Study 1: Synthesis of Statins

Research has demonstrated that this compound can be synthesized as an intermediate for statins like Atorvastatin. The eco-friendly synthesis routes developed for this compound have improved yield and reduced environmental impact, making it a key player in the pharmaceutical industry's efforts to produce cholesterol-lowering medications sustainably .

Case Study 2: Anti-inflammatory Activity

A series of derivatives based on carbamate structures similar to this compound were synthesized and evaluated for anti-inflammatory activity. These compounds exhibited promising results in vivo, demonstrating significant inhibition of edema compared to standard treatments like indomethacin. This highlights the therapeutic potential of carbamate derivatives in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methyl-5-oxohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved include enzymatic cleavage and subsequent activation of the released intermediates .

Comparison with Similar Compounds

tert-Butyl N-(5-methylhex-1-en-3-yl)carbamate (CAS: 700870-64-0)

This compound shares a similar hexyl backbone but replaces the ketone with an alkene group. The alkene also introduces opportunities for cycloaddition or hydrogenation reactions, differing from the ketone’s nucleophilic reactivity .

tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS: 1505517-05-4)

Here, the linear chain is replaced by a pyrrolidinone ring, introducing rigidity and stereochemistry (R-configuration). The cyclic structure may reduce conformational flexibility, impacting binding affinity in biological systems. The ketone is retained but constrained within a ring, altering its accessibility for reactions .

Aromatic Derivatives

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS: 1909319-84-1)

This derivative features an aromatic phenyl group with an amino substituent. The amino group also introduces additional reactivity for conjugation .

tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ)

Electron-withdrawing bromo and methoxy groups on the aromatic ring increase electrophilicity, contrasting with the electron-rich aliphatic chain of the target compound. Such derivatives are often used in cross-coupling reactions, leveraging halogen substituents for Suzuki or Buchwald–Hartwig couplings .

Cyclic vs. Acyclic Carbamates

Cyclic analogues (e.g., tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate, CAS: 1290191-64-8) exhibit constrained geometries, which can enhance metabolic stability but reduce synthetic accessibility compared to linear chains. For example, cyclopentyl derivatives require multi-step synthesis involving hydroxylation and Boc protection , whereas the target compound’s linear structure may simplify purification.

Functional Group Variations

Biological Activity

Tert-butyl N-(3-methyl-5-oxohexyl)carbamate (CAS No. 4248-19-5) is a carbamate derivative with potential biological activities that have garnered interest in pharmacological research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies based on diverse scientific sources.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic pathway generally includes the formation of the carbamate through the reaction of tert-butyl isocyanate with 3-methyl-5-oxohexanamine. This reaction is often facilitated by the use of solvents such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yields and purity of the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit cytostatic effects in various cancer cell lines. For instance, a study reported that the compound significantly inhibited cell proliferation in MLL-r (mixed lineage leukemia rearrangement) cells, demonstrating an IC50 value comparable to established inhibitors like EPZ-5676 .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 0.32 | DOT1L inhibition |

| MOLM13 | 0.67 | Induction of apoptosis |

| KONP8 | 1.00 | Cell cycle arrest |

The mechanism underlying the biological activity of this compound appears to involve inhibition of key enzymatic pathways, particularly those associated with DOT1L (disruptor of telomeric silencing 1-like). Molecular docking studies suggest that the compound effectively binds to the active site of DOT1L, leading to decreased methylation of histone H3K79, a modification often associated with oncogenic processes .

Antimicrobial Properties

In addition to its antitumor activity, this compound has also shown promising antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with acute myeloid leukemia showed that treatment with this compound led to significant reductions in tumor size and improved overall survival rates compared to standard therapies .

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the compound's effectiveness against multidrug-resistant bacterial strains, reporting notable inhibition rates and low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-(3-methyl-5-oxohexyl)carbamate, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl carbamate and a functionalized hexyl precursor. A common approach involves coupling tert-butyl chloroformate with a pre-synthesized 3-methyl-5-oxohexylamine intermediate under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF . Key intermediates include the amine precursor (e.g., 3-methyl-5-oxohexylamine), which may require protection of the ketone group during synthesis to prevent side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- NMR : H NMR should show characteristic peaks for the tert-butyl group (singlet at ~1.4 ppm), the carbamate NH (broad peak at ~5-6 ppm), and the ketone proton (if not protected). C NMR confirms the carbonyl (C=O) at ~155 ppm (carbamate) and ~210 ppm (ketone) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] for CHNO (theoretical m/z: 229.1678) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these degrade the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound in enantioselective applications?

- Methodological Answer : For enantioselective synthesis:

- Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during the formation of the 3-methyl-5-oxohexylamine intermediate to control stereochemistry.

- Employ kinetic resolution via enzymatic methods (e.g., lipases or esterases) to separate enantiomers, as demonstrated in biocatalytic procedures for related carbamates .

- Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (ee) .

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from:

- Tautomerism : The ketone group may enolize in polar solvents, altering peak positions. Use deuterated chloroform (CDCl) instead of DMSO-d to minimize this effect.

- Impurities : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water).

- Dynamic Effects : Variable-temperature NMR can identify conformational changes affecting peak splitting .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the carbamate’s electrophilicity.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., the carbonyl carbon).

- Validate predictions experimentally via kinetic studies with nucleophiles (e.g., amines, alkoxides) under controlled pH .

Q. What experimental designs mitigate side reactions during deprotection of the Boc group in downstream applications?

- Methodological Answer :

- Acidic Conditions : Use TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v) at 0°C to minimize ketone degradation.

- Scavengers : Add scavengers like triisopropylsilane (TIS) to quench carbocation byproducts.

- Monitoring : Track deprotection via TLC (R shift) or in situ IR spectroscopy (disappearance of Boc C=O stretch at ~1680 cm) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Testing : Systematically test solubility in graded solvent systems (e.g., hexane/ethyl acetate, THF/water).

- Hansen Solubility Parameters : Calculate HSP values to identify optimal solvents. The compound’s solubility profile is influenced by the polar carbamate and hydrophobic tert-butyl groups, leading to higher solubility in dichloromethane or ethyl acetate than in water .

Q. What analytical approaches distinguish degradation products from synthetic intermediates?

- Methodological Answer :

- LC-MS/MS : Use fragmentation patterns to identify degradation byproducts (e.g., tert-butyl alcohol from Boc cleavage).

- Stability Studies : Incubate the compound under stress conditions (heat, light, pH extremes) and compare chromatograms with synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.